Butanamide, N-hexyl-4-((1-oxobutyl)amino)-
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Overview
Description
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- is an organic compound with the molecular formula C14H28N2O2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is also known by its alternative name, N-Hexylbutyramide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-hexyl-4-((1-oxobutyl)amino)- typically involves the reaction of hexylamine with butyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at the amide nitrogen or the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: N-substituted amides and esters.
Scientific Research Applications
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Butanamide, N-hexyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Butyramide, N-hexyl-: Similar structure but lacks the oxobutyl group.
N-Hexylbutyramide: Another name for Butanamide, N-hexyl-4-((1-oxobutyl)amino)-.
N-Butyl-4-((1-oxobutyl)amino)-butanamide: Similar structure with a butyl group instead of a hexyl group.
Uniqueness
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82023-90-3 |
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Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
4-(butanoylamino)-N-hexylbutanamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-6-7-11-15-14(18)10-8-12-16-13(17)9-4-2/h3-12H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
VNYLNAWOYNBHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCNC(=O)CCC |
Origin of Product |
United States |
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